2-methoxyethyl 6-[4-(acetyloxy)-3-ethoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Description
This compound belongs to the pyrimidothiazine class, characterized by a fused pyrimidine-thiazine bicyclic core. The structure includes a 4-(acetyloxy)-3-ethoxyphenyl substituent at position 6, a methyl group at position 8, and a 2-methoxyethyl ester at position 5. The compound’s synthetic pathway likely involves multi-step condensation and cyclization reactions, as inferred from analogous pyrimidothiazine derivatives in the literature .
Properties
CAS No. |
609794-74-3 |
|---|---|
Molecular Formula |
C22H26N2O7S |
Molecular Weight |
462.5 g/mol |
IUPAC Name |
2-methoxyethyl 6-(4-acetyloxy-3-ethoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C22H26N2O7S/c1-5-29-17-12-15(6-7-16(17)31-14(3)25)20-19(21(27)30-10-9-28-4)13(2)23-22-24(20)18(26)8-11-32-22/h6-7,12,20H,5,8-11H2,1-4H3 |
InChI Key |
BFKIFIZWGVJEAP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(N=C3N2C(=O)CCS3)C)C(=O)OCCOC)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxyethyl 6-[4-(acetyloxy)-3-ethoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic synthesis
Formation of the Core Structure: The core structure can be synthesized through a cyclization reaction involving a thioamide and a β-keto ester under acidic conditions.
Substitution Reactions:
Esterification: The final step involves the esterification of the carboxylate group with 2-methoxyethanol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl and ethoxyphenyl groups.
Reduction: Reduction reactions can target the carbonyl groups within the structure.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., Br₂) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic applications due to its unique chemical structure. Notable areas of research include:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit significant antibacterial properties against strains like E. coli and S. aureus. For instance, compounds with similar thiazine structures have shown promising results in inhibiting bacterial growth .
- Anticancer Properties : Research indicates that compounds related to this structure may possess anticancer effects by targeting specific cellular pathways. The mechanism of action often involves interaction with enzymes or receptors that regulate cell proliferation .
Materials Science
In materials science, the compound's unique structure allows it to serve as a building block for synthesizing new materials with specific properties. Its ability to undergo various chemical reactions makes it valuable in developing polymers and other advanced materials.
Antimicrobial Studies
A study published in Molecular Bank explored the antibacterial activity of various derivatives based on similar thiazine structures. The findings indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics . This highlights the potential of 2-methoxyethyl 6-[4-(acetyloxy)-3-ethoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate in developing new antimicrobial agents.
Anticancer Research
Another investigation focused on the synthesis of related compounds and their biological evaluation for anticancer activity. The study demonstrated that these compounds could inhibit cancer cell proliferation through specific molecular interactions . This reinforces the therapeutic potential of the pyrimido[2,1-b][1,3]thiazine derivatives in oncology.
Mechanism of Action
The mechanism of action of 2-methoxyethyl 6-[4-(acetyloxy)-3-ethoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Table 1: Key Structural Variations in Pyrimidothiazine Derivatives
- Phenyl Ring Substituents: The acetyloxy group in the target compound (vs. The ethoxy group at position 3 (vs. methoxy in or propoxy in ) balances steric bulk and electron-donating effects, which may influence binding to biological targets.
Ester Group :
Physicochemical Properties
Table 2: Crystallographic and Hydrogen Bonding Data
*Inferred from structurally similar compounds. The acetyloxy group may form weaker hydrogen bonds compared to benzyloxy (), impacting crystal lattice stability.
Biological Activity
The compound 2-methoxyethyl 6-[4-(acetyloxy)-3-ethoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic molecule with significant potential in pharmaceutical applications. Its unique structure, characterized by a pyrimido[2,1-b][1,3]thiazine core and various functional groups, suggests diverse biological activities. This article explores the biological activity of this compound, particularly its antimicrobial and anticancer properties.
The molecular formula for this compound is with a molecular weight of 446.5 g/mol. The IUPAC name provides insight into its complex structure, which includes methoxyethyl and acetyloxy moieties that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H26N2O6S |
| Molecular Weight | 446.5 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within cells. The mechanism may include:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cell survival and proliferation in pathogens.
- Receptor Modulation : It could modulate receptor activity that influences cellular signaling pathways.
Antimicrobial Properties
Research indicates that compounds similar to the pyrimido[2,1-b][1,3]thiazine scaffold exhibit antimicrobial activity , particularly against Plasmodium falciparum, the causative agent of malaria. The inhibition of dihydroorotate dehydrogenase (DHODH) has been identified as a key mechanism for compounds in this class. For example, studies have shown that derivatives can selectively inhibit PfDHODH without affecting human homologs, suggesting a favorable therapeutic index .
Anticancer Activity
Preliminary investigations into the anticancer properties of this compound have yielded promising results. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines while exhibiting low toxicity to normal cells . The structural features that allow it to interact with DNA or disrupt cellular processes are under investigation.
Case Studies
- Study on Antimalarial Activity
- Anticancer Screening
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
